molecular formula C15H20O2 B2837640 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid CAS No. 1216294-17-5

3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid

Cat. No.: B2837640
CAS No.: 1216294-17-5
M. Wt: 232.323
InChI Key: RZYZJFXVXGDICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique structure, which includes an indenyl group attached to a 4-methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide under acidic conditions. Subsequent steps may include oxidation, reduction, and esterification reactions to introduce the 4-methylpentanoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl lithium compounds.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Generation of various substituted indenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Indole derivatives

  • 2,3-Dihydro-1H-inden-5-yl compounds

  • Other substituted pentanoic acids

Uniqueness: 3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)14(9-15(16)17)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYZJFXVXGDICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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